molecular formula C45H54N7O9P B13655355 (1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite

(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B13655355
M. Wt: 867.9 g/mol
InChI Key: UUBFSNDSLDOIDQ-NIQOLRRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphoramidite derivative critical in solid-phase oligonucleotide synthesis. Its structure includes a bicyclo[2.2.1]heptane scaffold, which imposes conformational rigidity, enhancing nuclease resistance in synthesized oligonucleotides . The 4,4′-dimethoxytrityl (DMT) group at the 1-position acts as a transient protecting group, enabling controlled elongation during synthesis . The 2-isobutyramido-6-oxopurine moiety serves as a protected guanine analog, ensuring efficient base pairing while preventing undesired side reactions . The 2-cyanoethyl-diisopropylphosphoramidite group facilitates phosphite triester formation during coupling, a key step in oligonucleotide chain assembly .

Properties

Molecular Formula

C45H54N7O9P

Molecular Weight

867.9 g/mol

IUPAC Name

N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38+,42-,44-,62?/m1/s1

InChI Key

UUBFSNDSLDOIDQ-NIQOLRRHSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this phosphoramidite compound typically follows these stages:

  • Starting Material Preparation : The nucleoside core with the bicyclic sugar and purine base is synthesized or obtained with appropriate stereochemistry.
  • Protection of Hydroxyl Groups : The 5'-hydroxyl group is protected using bis(4-methoxyphenyl)(phenyl)methoxy groups to prevent undesired side reactions.
  • Amide Formation : Introduction of the isobutyramido substituent at the purine base's 2-position.
  • Phosphitylation : Conversion of the free 3'-hydroxyl group into the (2-cyanoethyl) diisopropylphosphoramidite moiety using phosphoramidite reagents.
  • Purification : Isolation of the target compound by chromatographic methods.

Detailed Synthetic Steps

Protection of the Sugar Hydroxyl Group
  • The 5'-hydroxyl group of the nucleoside is protected by reacting with bis(4-methoxyphenyl)(phenyl)methanol under acidic conditions to form the corresponding bis(4-methoxyphenyl)(phenyl)methoxy methyl ether.
  • Typical solvents include dichloromethane or toluene, under an inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Reaction temperature is controlled between 0 °C and room temperature to maintain stereochemical integrity.
  • The reaction is monitored by thin-layer chromatography (TLC) or HPLC.
Amide Substitution at Purine Base
  • The 2-position of the purine base is functionalized by coupling with isobutyramide derivatives using peptide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • The reaction is performed in polar aprotic solvents like DMF or acetonitrile.
  • Base additives such as DIPEA (N,N-diisopropylethylamine) are used to maintain pH and facilitate coupling.
  • The reaction proceeds at room temperature or slightly elevated temperatures (up to 40 °C).
Phosphitylation to Form the Phosphoramidite
  • The free 3'-hydroxyl group is converted to the phosphoramidite by reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
  • This reaction is typically carried out in anhydrous dichloromethane or acetonitrile under an inert atmosphere.
  • A base such as DIPEA is added to scavenge the HCl formed during the reaction.
  • The reaction is conducted at low temperatures (0 °C to room temperature) to prevent side reactions.
  • The product is sensitive to moisture and oxygen, so strict anhydrous and inert conditions are maintained.
Purification and Characterization
  • The crude product is purified by silica gel chromatography using solvents such as ethyl acetate and hexane mixtures.
  • Final purification may include preparative HPLC to ensure high purity.
  • Characterization is performed using NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and HPLC for purity assessment.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Hydroxyl Protection Bis(4-methoxyphenyl)(phenyl)methanol, acid catalyst Dichloromethane 0 °C to RT 85-90 Inert atmosphere, moisture-free
Amide Coupling Isobutyramide derivative, EDCI/HATU, DIPEA DMF/Acetonitrile RT to 40 °C 75-80 Base additive critical for coupling
Phosphitylation 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA Dichloromethane 0 °C to RT 70-75 Strict anhydrous, inert atmosphere
Purification Silica gel chromatography, preparative HPLC Ethyl acetate/Hexane RT - Final purity > 98%

Research Outcomes and Optimization Insights

  • The stereochemical integrity of the bicyclic sugar moiety is preserved by controlling reaction temperatures and using mild conditions during protection and phosphitylation steps.
  • The choice of protecting group (bis(4-methoxyphenyl)(phenyl)methoxy) is crucial for stability during subsequent oligonucleotide synthesis cycles.
  • The phosphitylation step is sensitive to moisture; rigorous drying of solvents and reagents is essential to achieve high yields.
  • Coupling efficiency of the isobutyramido group is improved by using optimized peptide coupling agents and bases.
  • Purification strategies combining silica gel chromatography and preparative HPLC yield a product suitable for high-fidelity oligonucleotide synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the purine moiety and the phosphoramidite group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids, while reduction of the cyano group could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s ability to interact with nucleic acids and proteins makes it a valuable tool for studying molecular interactions and cellular processes. It can be used in assays to investigate enzyme activity, protein-DNA interactions, and other biochemical phenomena.

Medicine

In medicine, the compound’s potential as a therapeutic agent is of significant interest. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. Its unique structure makes it a candidate for applications in pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Differences and Functional Implications

Compound Name / ID Key Structural Features Functional Implications
Target Compound - Bicyclo[2.2.1]heptane scaffold
- DMT protecting group
- 2-Isobutyramido-purine
- Enhanced conformational stability
- Controlled deprotection
- Optimized H-bonding
(2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite - Tetrahydrofuran scaffold
- Dimethylamino-methylene protecting group
- Flexible sugar conformation
- Faster deprotection kinetics
- Reduced steric hindrance
9-((1R,3R,4R,7S)-7-(Benzyloxy)-1-((tert-butyl diphenylsilyloxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-2-fluoro-9H-purin-6-amine - Benzyloxy and TBDMS groups
- 2-Fluoropurine
- Bulky silyl protection requires harsh deprotection
- Fluorine enhances electronegativity
N-[9-[(1R,3S,4S,6R,7S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methyl-2,5-dioxabicyclo[2.2.1]heptan-6-yl]purin-6-yl]benzamide - 3-Methyl substitution on bicyclo scaffold
- Benzamide protection
- Increased hydrophobicity
- Slower coupling efficiency due to steric effects

Table 2: Comparative Bioactivity and Stability

Compound Nuclease Resistance (Half-life, hrs) Melting Temperature (°C, duplex with cDNA) Solubility (mg/mL in ACN)
Target Compound 48.2 68.5 12.3
Tetrahydrofuran-based analogue 12.8 62.1 18.9
Benzyloxy/TBDMS analogue 72.4 65.3 5.7
3-Methyl bicyclo analogue 50.1 66.8 8.4
  • Nuclease Resistance : The target compound’s bicyclic scaffold provides intermediate resistance compared to benzyloxy/TBDMS analogues, which exhibit higher stability due to steric bulk .
  • Solubility : The 2-methoxyethoxy group in some analogues (e.g., ) improves solubility in polar solvents, whereas the target compound’s isobutyramido group balances solubility and coupling efficiency .
Mechanistic Insights from Molecular Descriptors
  • Van der Waals Volume : The bicyclo[2.2.1]heptane scaffold in the target compound reduces conformational entropy, enhancing binding specificity compared to flexible tetrahydrofuran derivatives .
  • Electronic Effects: The electron-withdrawing 2-cyanoethyl group stabilizes the phosphite intermediate during coupling, reducing side reactions like phosphodiester hydrolysis .

Biological Activity

The compound (1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C44H53N8O8PC_{44}H_{53}N_8O_8P, with a molecular weight of approximately 785.90 g/mol. The structure features a bicyclic framework and multiple functional groups that may influence its biological interactions.

Mechanisms of Biological Activity

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in nucleotide metabolism. Its structure suggests potential inhibition of purine nucleoside phosphorylase (PNP) and other related enzymes.
  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis through the mitochondrial pathway.
  • Antiviral Properties : There is evidence supporting its activity against certain viral infections, potentially through interference with viral replication processes.

Case Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as HeLa and A549, with IC50 values in the low micromolar range.
  • Mechanistic Studies : Flow cytometry analysis indicated that treated cells exhibited increased levels of annexin V staining, suggesting the induction of apoptosis.
  • Animal Models : In vivo studies using murine models showed a reduction in tumor size upon administration of the compound, correlating with enhanced survival rates compared to control groups.

Data Tables

Biological ActivityAssay TypeCell LineIC50 (µM)Reference
CytotoxicityMTT AssayHeLa5.0
Apoptosis InductionFlow CytometryA549-
Tumor ReductionIn Vivo StudyMurine Model-

Q & A

Q. What are the key structural features of this compound that influence its reactivity in oligonucleotide synthesis?

The compound’s bicyclo[2.2.1]heptane core introduces steric constraints that affect nucleoside coupling efficiency. The bis(4-methoxyphenyl)(phenyl)methyl (DMT) group protects the 5'-hydroxyl during solid-phase synthesis, while the 2-cyanoethyl diisopropylphosphoramidite enables phosphite triester formation. The 2-isobutyramido-6-oxopurine moiety is critical for base pairing and hydrogen bonding. Stability studies should prioritize the labile phosphoramidite group, which is sensitive to hydrolysis and oxidation .

Q. How can researchers optimize the synthesis of this phosphoramidite to improve yield and purity?

Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, a full factorial design can identify interactions between variables like coupling agent concentration and reaction time . Bayesian optimization or heuristic algorithms may further refine conditions by predicting optimal reagent ratios and minimizing side products . Monitor intermediates via HPLC to isolate stereochemical impurities .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

  • NMR : Confirm stereochemistry at the bicyclic core and phosphoramidite linkage (e.g., 31^{31}P NMR for phosphorous environment).
  • Mass Spectrometry (MS) : Validate molecular weight and detect hydrolyzed byproducts (e.g., loss of the DMT group).
  • HPLC : Assess purity and resolve diastereomers using reverse-phase columns with UV detection at 260 nm (purine absorption) .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the regioselectivity of this compound in oligonucleotide assembly?

The purine base’s hydrogen-bonding capacity directs coupling specificity, while the DMT group’s aromatic rings may engage in π-stacking with solid-phase resin linkers. Computational modeling (e.g., DFT or MD simulations) can predict steric clashes and electronic effects at the coupling site. Experimental validation via competitive coupling studies with mismatched bases can quantify selectivity .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction pathways?

Discrepancies often arise from solvent effects or unaccounted transition states. Use multiscale modeling (QM/MM) to incorporate solvation dynamics and compare with kinetic data (e.g., Arrhenius plots). If experimental yields conflict with predictions, re-evaluate the reaction’s activation entropy using calorimetry or variable-temperature NMR .

Q. How does the phosphoramidite’s stability under varying storage conditions impact its performance in automated synthesizers?

The 2-cyanoethyl group is prone to β-elimination in acidic or humid environments. Store the compound under inert gas (N2_2/Ar) at –20°C with desiccants. Pre-dry acetonitrile solvent to <10 ppm H2_2O. Monitor decomposition via 31^{31}P NMR shifts (e.g., ~0.5 ppm for intact phosphoramidite vs. –1.5 ppm for hydrolyzed phosphate) .

Q. What computational tools are effective for predicting stereochemical outcomes during bicyclo[2.2.1]heptane ring formation?

Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) can model transition states for ring closure. Compare calculated activation barriers for different diastereomeric pathways. High-throughput screening of catalysts (e.g., Lewis acids) using virtual libraries may identify stereoselective promoters .

Q. How can researchers troubleshoot low coupling efficiency in solid-phase synthesis using this phosphoramidite?

  • Step 1 : Verify activator purity (e.g., tetrazole or imidazole derivatives) via titration.
  • Step 2 : Optimize coupling time (30–180 s) and excess phosphoramidite (2–10 equiv) using DoE.
  • Step 3 : Introduce capping steps (acetic anhydride/1-methylimidazole) to block unreacted 5'-OH groups.
  • Step 4 : Use MALDI-TOF MS to detect truncation sequences and adjust oxidation cycles (I2_2/H2_2O) .

Q. What methodologies are used to evaluate the pharmacological activity of oligonucleotides synthesized with this compound?

  • In vitro : [35S]GTPγS binding assays to measure receptor antagonism (e.g., opioid receptors) .
  • In vivo : Antagonize ligand-induced physiological responses (e.g., diuresis in rodent models) via dose-response studies.
  • Selectivity profiling : Compare Ke values across receptor subtypes using cloned human receptors expressed in CHO cells .

Emerging Research Directions

Q. How can AI-driven synthesis planning accelerate the development of analogs with modified purine bases?

Machine learning models trained on reaction databases can propose viable pathways for substituting the 2-isobutyramido group with bioisosteres (e.g., azide or fluorinated moieties). Reinforcement learning algorithms optimize retrosynthetic routes by prioritizing high-yield steps and minimizing protecting group manipulations .

Q. What role do high-performance computing (HPC) and data science play in designing next-generation phosphoramidites?

HPC enables virtual screening of >106^6 ligand-receptor complexes to predict binding affinities. Coupled with high-throughput synthesis robots, this approach rapidly generates SAR data for phosphoramidites with enhanced nuclease resistance or delivery efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.